molecular formula C12H13NO3S B1434451 1-(cyclopropylmethyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 1708080-45-8

1-(cyclopropylmethyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No.: B1434451
CAS No.: 1708080-45-8
M. Wt: 251.3 g/mol
InChI Key: LRWQVSRFWFCMNK-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a high-purity chemical compound designed for pharmaceutical and medicinal chemistry research. This benzothiazine derivative belongs to a class of heterocyclic compounds known for a broad spectrum of pharmacological activities, with anti-inflammatory effects being the most well-documented . Related 1,2-benzothiazine 1,1-dioxide scaffolds are recognized as privileged structures in drug discovery, forming the core of several established nonsteroidal anti-inflammatory drugs (NSAIDs) such as piroxicam . In research settings, this compound serves as a valuable synthetic intermediate or target molecule for investigating novel therapeutic agents. Its structure, featuring the 1,1-dioxide benzothiazinone core, is of significant interest for developing inhibitors of key enzymes involved in inflammation, including cyclooxygenase-2 (COX-2), microsomal prostaglandin E2 synthase-1 (mPGES-1), and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . The cyclopropylmethyl substituent on the nitrogen atom may influence the compound's physicochemical properties and binding affinity to biological targets, offering a point of diversification for structure-activity relationship (SAR) studies. Researchers utilize this and similar compounds in both in vivo models (e.g., carrageenan-induced paw edema) and in vitro assays to explore potency and mechanism of action . Beyond inflammation, the benzothiazine core is also investigated for potential antibacterial, antifungal, antidiabetic, and anticancer activities, making it a versatile scaffold in biomedical research . Please note: This product is intended for research purposes only and is not for human consumption, diagnostic use, or any therapeutic application.

Properties

IUPAC Name

1-(cyclopropylmethyl)-2,2-dioxo-2λ6,1-benzothiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c14-12-8-17(15,16)13(7-9-5-6-9)11-4-2-1-3-10(11)12/h1-4,9H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWQVSRFWFCMNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C3=CC=CC=C3C(=O)CS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Cyclopropylmethyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a compound belonging to the benzothiazinone class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzothiazinone core with a cyclopropylmethyl substituent. This unique structure contributes to its pharmacological properties.

Antimicrobial Activity

Research indicates that benzothiazinones exhibit significant antimicrobial properties. Specifically, compounds within this class have shown efficacy against various bacterial strains, including those resistant to conventional antibiotics. For instance:

  • Mechanism : The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and interference with metabolic pathways.
  • Case Study : A study demonstrated that derivatives of benzothiazinones had potent activity against Mycobacterium tuberculosis, suggesting their potential as anti-tubercular agents .

Antitumor Activity

Benzothiazinones have also been investigated for their anticancer properties:

  • Mechanism : These compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
  • Case Study : In vitro studies showed that this compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation:

  • Mechanism : It may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
  • Case Study : Research indicated that treatment with this benzothiazinone derivative significantly reduced markers of inflammation in animal models of arthritis .

Antidiabetic Potential

Emerging studies suggest that benzothiazinones may have antidiabetic effects:

  • Mechanism : These compounds could enhance insulin sensitivity and reduce blood glucose levels.
  • Case Study : In diabetic rat models, administration of this compound led to improved glycemic control compared to controls .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionCase Study Reference
AntimicrobialInhibition of cell wall synthesis
AntitumorInduction of apoptosis
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntidiabeticEnhancement of insulin sensitivity

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its antibacterial properties. A study demonstrated that derivatives of benzothiazinone exhibited varying degrees of activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for certain derivatives were reported as follows:

  • Acinetobacter (BLSE) : MIC = 31.25 µg/ml
  • Staphylococcus aureus (MLSB) : MIC = 250 µg/ml
    These findings suggest that modifications to the benzothiazinone structure can enhance antibacterial efficacy, indicating potential for development into therapeutic agents against resistant bacterial infections .

Anticancer Research

Research has indicated that benzothiazinone derivatives can induce apoptosis in cancer cells. A specific derivative was shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer models. The mechanism involves the activation of apoptotic pathways and inhibition of cell cycle progression, highlighting its potential as an anticancer agent .

Neuroscience

Studies have explored the neuroprotective effects of benzothiazinone compounds. They have been shown to reduce oxidative stress and inflammation in neuronal cells, suggesting a role in neurodegenerative disease management. The compound's ability to cross the blood-brain barrier enhances its applicability in treating conditions such as Alzheimer's disease .

Case Studies

Study ReferenceApplication AreaFindings
AntibacterialDemonstrated significant antibacterial activity against multiple strains with varying MIC values.
AnticancerInduced apoptosis and inhibited proliferation in cancer cell lines.
NeuroprotectionReduced oxidative stress and inflammation in neuronal cells; potential for neurodegenerative diseases.

Comparison with Similar Compounds

Key Structural Differences :

  • N-Substituent Effects : Replacing the ethyl or propyl groups in analogs (e.g., 1-ethyl or 1-propyl derivatives) with cyclopropylmethyl enhances steric bulk and metabolic resistance .
  • Isosteric Modifications : Replacing the 1-N-R group with an oxygen atom (as in 1,2-benzoxathiin derivatives) reduces reactivity in multicomponent reactions due to decreased nucleophilicity .

Reactivity in Multicomponent Reactions

1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide derivatives act as enol nucleophiles in reactions with aldehydes and active methylene nitriles. Compared to analogs:

  • 1-Ethyl Derivative: Forms 2-amino-4H-pyrans or tricyclic salts depending on reaction conditions . With malononitrile, it selectively yields pyran derivatives; with ethyl cyanoacetate, competing salt formation occurs .
  • 1,2-Benzoxathiin Derivative : Lower reactivity due to O-atom substitution, leading to reduced yields in similar reactions .
  • Target Compound (Cyclopropylmethyl): Expected to follow similar pathways but with altered kinetics due to steric effects. No direct data reported, but cyclopropyl groups typically slow reaction rates .

Anti-Inflammatory and Analgesic Effects

  • 1H-2,1-Benzothiazin Derivatives : Exhibit 5–10× greater COX-2 inhibition than Piroxicam® in preclinical models .
  • 1,2-Benzoxathiin Derivatives : Lack significant NSAID activity but show potent antimicrobial effects .

Antimicrobial Activity

Compound Class Gram-Positive Activity Gram-Negative Activity Antifungal Activity
1H-2,1-Benzothiazin Derivatives Moderate High High
1,2-Benzoxathiin Derivatives High Low Low

Crystallographic and Conformational Analysis

  • Sofa Conformation : The benzothiazine ring adopts a sofa conformation in 1-propyl and 1-ethyl derivatives, stabilized by weak C–H···O hydrogen bonds .
  • No crystal structure is reported for the target compound, but analogous derivatives show intramolecular H-bonding critical for stability .

Preparation Methods

Alkylation Using Sodium Hydride in DMF

  • Procedure : Sodium hydride is added portion-wise to a cold (0 °C) solution of the benzothiazinone derivative in DMF. After stirring for about 20 minutes, a solution of cyclopropylmethyl bromide in DMF is added dropwise. The reaction mixture is then stirred at ambient temperature for 18 hours.
  • Workup : The reaction is quenched with saturated sodium bicarbonate solution, followed by extraction with ethyl acetate. The organic layer is dried and concentrated.
  • Purification : Silica gel chromatography using ethyl acetate/hexanes gradient.
  • Yield : Approximately 56% yield of the alkylated product.
  • Reference example : Similar conditions applied for 1-(cyclopropylmethyl)-1H-pyrazole-4-carbaldehyde synthesis.

Alkylation Using Potassium Carbonate in DMF

  • Procedure : Potassium carbonate and cyclopropylmethyl bromide are added to a DMF solution of the benzothiazinone precursor and stirred at elevated temperatures (70–80 °C) for 8–19 hours.
  • Workup : After completion, water is added, and the mixture is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated.
  • Purification : Silica gel chromatography.
  • Yield : Yields vary widely from 17% to nearly quantitative (100%) depending on substrate and conditions.
  • Notes : Higher temperatures and longer reaction times improve conversion but may also lead to by-products.
  • Example : Alkylation of benzimidazole derivatives with cyclopropylmethyl bromide under these conditions achieved 75% purity crude product.

Alkylation Using Potassium Hydroxide in DMSO

  • Procedure : The benzothiazinone derivative is dissolved in DMSO, and powdered potassium hydroxide is added. The mixture is cooled to 10–15 °C before adding cyclopropylmethyl bromide. The temperature is then raised to 25–30 °C and maintained for 3 hours.
  • Workup : The reaction mixture is quenched in chilled water, acidified to adjust pH, and extracted with toluene. The organic phase is dried and concentrated.
  • Purification : Crystallization from petroleum ether or chromatography.
  • Yield : About 90–92 g product from 100 g starting material, indicating high yield.
  • Advantages : Mild conditions and good yields with relatively simple workup.

Microwave-Assisted Alkylation

  • Procedure : Sodium hydride is added to the benzothiazinone precursor in DMF, followed by cyclopropylmethyl bromide and potassium iodide. The mixture is subjected to microwave irradiation at 90 °C for 2 hours.
  • Workup : Standard aqueous workup with ethyl acetate extraction and drying.
  • Purification : Chromatography.
  • Yield : Up to 81% yield.
  • Significance : Microwave heating accelerates the reaction and improves yield compared to conventional heating.

Reaction Conditions Summary Table

Method Base Solvent Temperature Time Yield (%) Notes
Sodium hydride Sodium hydride DMF 0 °C to RT 18 h 56 Dropwise addition of bromide
Potassium carbonate Potassium carbonate DMF 70–80 °C 8–19 h 17–100 Longer time and higher temp increase yield
Potassium hydroxide Potassium hydroxide DMSO 10–30 °C 3 h ~90 Mild conditions, crystallization possible
Microwave-assisted alkylation Sodium hydride DMF 90 °C (microwave) 2 h 81 Accelerated reaction rate

Research Findings and Analysis

  • The choice of base and solvent critically affects both the yield and purity of the alkylated product. Strong bases like sodium hydride enable efficient deprotonation but require careful temperature control to avoid side reactions.
  • Potassium carbonate offers a milder alternative, suitable for sensitive substrates, but may require longer reaction times and higher temperatures.
  • Potassium hydroxide in DMSO provides a balance of mild conditions and high yield, with the advantage of simpler workup and isolation.
  • Microwave-assisted protocols significantly reduce reaction times and can improve yields, representing a promising approach for scale-up.
  • The cyclopropylmethyl bromide reagent is typically used in slight excess to drive the reaction to completion.
  • Purification by silica gel chromatography is standard to separate desired products from side products and unreacted starting materials.

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize 1-(cyclopropylmethyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, and how are reaction conditions optimized?

The compound is typically synthesized via multicomponent reactions involving cyclopropylmethyl-substituted precursors, methylene-active nitriles, and heteroaryl aldehydes. Optimization focuses on solvent selection (e.g., ethanol or ethyl acetate), temperature control (reflux at 353 K), and stoichiometric ratios of reagents like N-chlorosuccinimide for halogenation. Reaction progress is monitored via TLC and NMR spectroscopy to isolate intermediates and minimize side products .

Advanced: How can researchers address unexpected byproducts in multicomponent syntheses involving this compound, particularly when varying methylene-active nitriles?

Byproduct formation depends on the reactivity of the nitrile used. For example, malononitrile selectively yields 2-amino-4-heteroaryl-4H-pyrans, while ethyl cyanoacetate leads to competing pathways, generating bis-adducts or acrylates due to steric and electronic effects. Mechanistic studies using DFT calculations and LC-MS tracking of intermediates are recommended to identify bifurcation points in reaction pathways .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., cyclopropylmethyl protons at δ 0.5–1.5 ppm) and monitor ring conformation .
  • X-ray crystallography : Using SHELXL (for refinement) and ORTEP-3 (for visualization) to resolve bond lengths, angles, and hydrogen-bonding networks. For example, weak C–H···O interactions stabilize the "sofa" conformation of the benzothiazinone core .

Advanced: How do N-substituents (e.g., cyclopropylmethyl vs. ethyl/methyl) influence the conformational dynamics and intermolecular interactions of the benzothiazinone core?

N-substituents dictate steric hindrance and ring puckering. Cyclopropylmethyl groups induce greater torsional strain compared to ethyl/methyl groups, leading to deviations from planarity (e.g., S1 atom displacement by -0.90 Å in twist-boat conformations). This affects crystal packing via van der Waals interactions and hydrogen-bonding motifs, as observed in comparative studies of derivatives .

Basic: What computational tools are recommended for refining and validating crystal structures of derivatives?

  • SHELX suite : For structure solution (SHELXD) and refinement (SHELXL), particularly for handling high-resolution or twinned data .
  • WinGX : A GUI-based platform integrating SHELX with visualization tools for error-checking and model optimization .
  • Mercury CSD : For analyzing packing diagrams and hydrogen-bond metrics against the Cambridge Structural Database .

Advanced: How can researchers resolve contradictions in biological activity data between this compound and its structural isomer, 2H-1,2-benzothiazin-4(3H)-one 2,2-dioxide (oxicam scaffold)?

The positional isomerism alters electronic distribution and binding affinity. For example, the 1H-2,1-benzothiazinone scaffold lacks the keto-enol tautomerism critical for oxicams’ cyclooxygenase inhibition. Comparative assays (e.g., enzyme inhibition kinetics or molecular docking) should be paired with Hammett σ-value analyses to quantify electronic effects .

Advanced: What strategies mitigate challenges in refining high-steric-hindrance derivatives (e.g., halogenated analogs) during crystallographic analysis?

For halogenated derivatives (e.g., 6-bromo-3,3-dichloro-substituted analogs):

  • Use high-intensity X-ray sources (Mo-Kα) to improve data resolution.
  • Apply anisotropic displacement parameters for heavy atoms and constrain H-atoms using riding models.
  • Validate refinement with R-factor convergence (<0.05 for R1) and electron density maps to locate disordered regions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
1-(cyclopropylmethyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
Reactant of Route 2
Reactant of Route 2
1-(cyclopropylmethyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

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